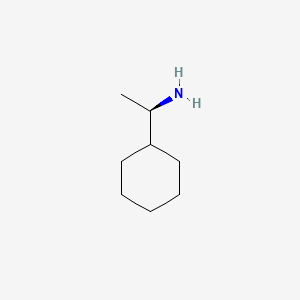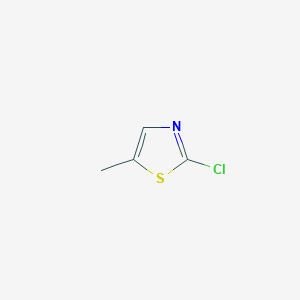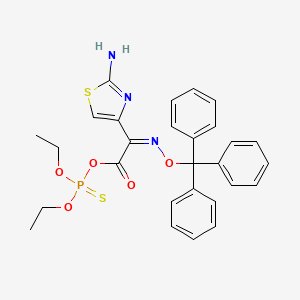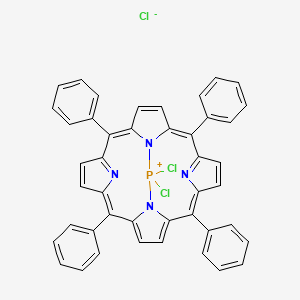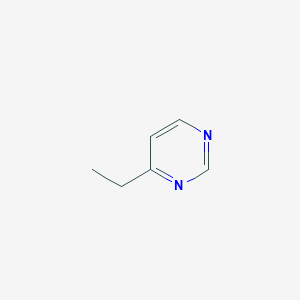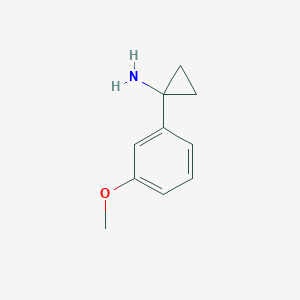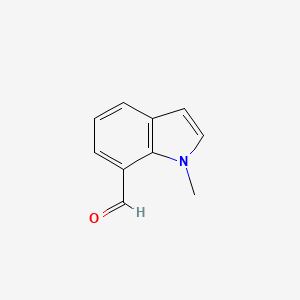
1-methyl-1H-indole-7-carbaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-Methyl-1H-indole-7-carbaldehyde and its derivatives are utilized in various catalytic applications. For instance, indole core-containing Schiff bases and their palladium complexes exhibit efficient catalysis in Suzuki–Miyaura coupling and aldehyde allylation reactions (Singh et al., 2017).
Synthesis of Novel Compounds
The compound is instrumental in synthesizing new heterocyclic compounds with potential antiproliferative properties. These derivatives have shown significant in-vitro activity against breast cancer cell lines while exhibiting minimal impact on normal cells (Fawzy et al., 2018).
Structural and Molecular Studies
In molecular studies, derivatives of 1-methyl-1H-indole-7-carbaldehyde have been characterized for their structural properties using various spectroscopic and thermal analysis techniques. These studies help in understanding the molecular behavior and interaction patterns of these compounds (Selvanayagam et al., 2008).
Gold-Catalyzed Cycloisomerizations
Gold(I)-catalyzed cycloisomerization reactions involving derivatives of 1-methyl-1H-indole-7-carbaldehyde have been developed. These reactions are operationally simple and efficient, producing 1H-indole-2-carbaldehydes and other compounds in good yields (Kothandaraman et al., 2011).
Synthesis of Polycyclic Compounds
The compound is used in the synthesis of various polycyclic carbazole and indole compounds. These syntheses are notable for their high atom economy, use of cheap catalysts, and environmental friendliness (Guo et al., 2020).
Development of Anticancer Agents
1-Methyl-1H-indole-7-carbaldehyde derivatives have been synthesized for potential use as anticancer agents. These compounds exhibit promising anticancer activity against various cancer cell lines, highlighting their therapeutic potential (Anwar et al., 2023).
Antibacterial Activities
Derivatives of 1-methyl-1H-indole-7-carbaldehyde, such as semicarbazone derivatives, have been explored for their antibacterial activities. These compounds exhibit inhibitory activities against various bacterial strains, indicating their potential in developing new antibacterial agents (Carrasco et al., 2020).
Antioxidant Properties
The compound and its derivatives have been studied for their antioxidant properties. Synthesized derivatives have shown considerable antioxidant activity, comparable to standard compounds in some cases. This suggests their potential application in developing antioxidant therapies (Gopi & Dhanaraju, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methylindole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIAZYEJOMXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452921 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-7-carbaldehyde | |
CAS RN |
69047-36-5 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)

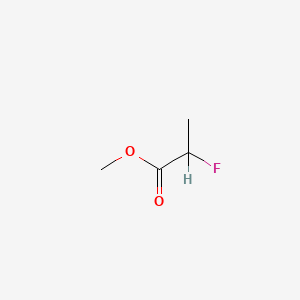
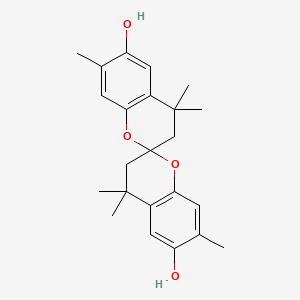
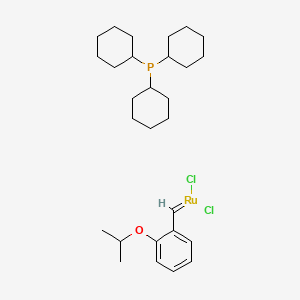
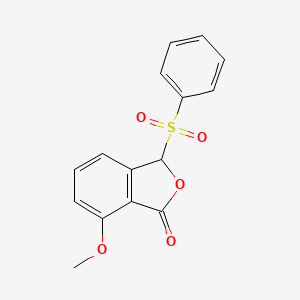
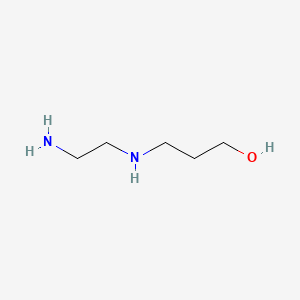
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
